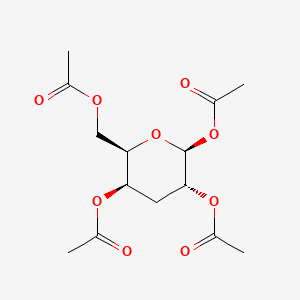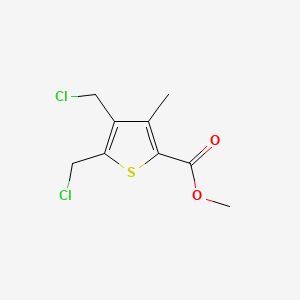
2-Amino-5-Nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-nitrophenol is an organic compound with the molecular formula C6H6N2O3. It is a member of the nitrophenols family and is characterized by the presence of both an amino group and a nitro group attached to a benzene ring. This compound is primarily used as an intermediate in the synthesis of azo dyes and as a dye in semi-permanent hair coloring products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-5-nitrophenol typically involves the following steps:
Cyclization Reaction: 2-Aminophenol reacts with thionyl chloride in the presence of a solvent and an acid-binding agent to form a cyclic compound.
Nitration Reaction: The cyclic compound undergoes nitration with a mixture of concentrated sulfuric acid and concentrated nitric acid to produce a nitrated substance.
Hydrolysis: The nitrated substance is hydrolyzed using sodium hydroxide to yield this compound.
Industrial Production Methods: Industrial production of this compound often employs the ortho-aminophenol process due to its cost-effectiveness, high yield, and relatively low environmental impact. This method involves the protection of the amino group by forming benzoxazolone, followed by nitration and hydrolysis to obtain the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, although it is primarily a reducing agent.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the amino group.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: Electrophiles such as halogens or sulfonic acids in the presence of a catalyst.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Conversion to 2,5-diaminophenol.
Substitution: Various substituted nitrophenols depending on the electrophile used.
Applications De Recherche Scientifique
2-Amino-5-nitrophenol has a wide range of applications in scientific research:
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential anticonvulsant properties and as a component in hair dye formulations.
Industry: Utilized in the production of dyes for synthetic resins, lacquers, inks, and wood stains.
Mécanisme D'action
The mechanism of action of 2-amino-5-nitrophenol involves its interaction with molecular targets such as enzymes and proteins. The compound can act as a reducing agent, influencing redox reactions within biological systems. In hair dye applications, it penetrates the hair shaft and interacts with keratin to produce the desired color .
Comparaison Avec Des Composés Similaires
- 2-Amino-4-nitrophenol
- 2-Amino-5-chlorophenol
- 2-Amino-3-nitrophenol
- 4-Amino-3-nitrophenol
Comparison: 2-Amino-5-nitrophenol is unique due to its specific substitution pattern, which influences its reactivity and applications. For example, 2-amino-4-nitrophenol has a different position of the nitro group, leading to variations in its chemical behavior and uses. Similarly, 2-amino-5-chlorophenol contains a chlorine atom instead of a nitro group, affecting its properties and applications .
Propriétés
Numéro CAS |
121-88-8 |
|---|---|
Formule moléculaire |
C113H188O8 |
Poids moléculaire |
1674.739 |
Nom IUPAC |
[3-(3,4-didecylbenzoyl)oxy-2,2-bis[(3,4-didecylbenzoyl)oxymethyl]propyl] 3,4-didecylbenzoate |
InChI |
InChI=1S/C113H188O8/c1-9-17-25-33-41-49-57-65-73-97-81-85-105(89-101(97)77-69-61-53-45-37-29-21-13-5)109(114)118-93-113(94-119-110(115)106-86-82-98(74-66-58-50-42-34-26-18-10-2)102(90-106)78-70-62-54-46-38-30-22-14-6,95-120-111(116)107-87-83-99(75-67-59-51-43-35-27-19-11-3)103(91-107)79-71-63-55-47-39-31-23-15-7)96-121-112(117)108-88-84-100(76-68-60-52-44-36-28-20-12-4)104(92-108)80-72-64-56-48-40-32-24-16-8/h81-92H,9-80,93-96H2,1-8H3 |
Clé InChI |
HIRCWXPWHAHUCR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC1=C(C=C(C=C1)C(=O)OCC(COC(=O)C2=CC(=C(C=C2)CCCCCCCCCC)CCCCCCCCCC)(COC(=O)C3=CC(=C(C=C3)CCCCCCCCCC)CCCCCCCCCC)COC(=O)C4=CC(=C(C=C4)CCCCCCCCCC)CCCCCCCCCC)CCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


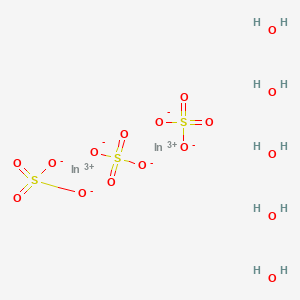
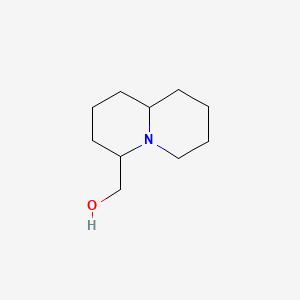
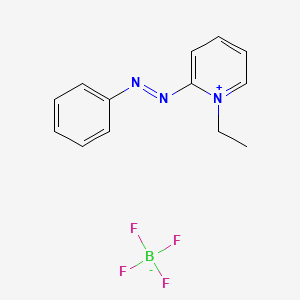
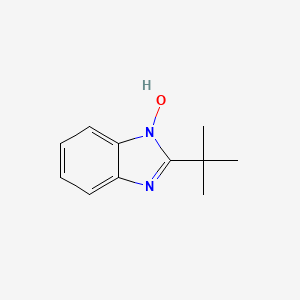
![Thieno[2,3-d]pyridazine dihydrochloride](/img/structure/B578890.png)
![4,7a-dimethyl-3-[(1E)-2-methylbuta-1,3-dienyl]-1,3,6,7-tetrahydro-2-benzofuran-5-one](/img/structure/B578891.png)
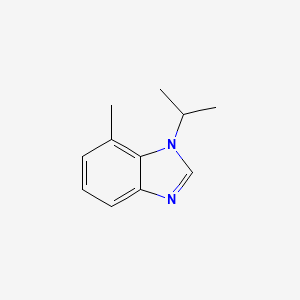
![[[2-Ethylhexoxy(hydroxy)phosphoryl]oxy-methylsilyl] 2-ethylhexyl hydrogen phosphate](/img/structure/B578896.png)
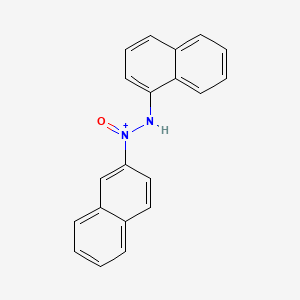
![1H,5H-Thiepino[3,4-D]carbazole](/img/structure/B578899.png)
![(1S,2R,5S,7S,10S,11S,14R,15R,16R)-5,7-dihydroxy-14-methyl-18-oxo-19,21-dioxahexacyclo[13.6.2.01,14.02,11.05,10.016,20]tricosane-10-carbaldehyde](/img/structure/B578900.png)
